![molecular formula C10H22N4O B14322088 2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine CAS No. 105868-70-0](/img/structure/B14322088.png)
2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine is a chemical compound known for its unique structure and properties. It is a heterocyclic organic compound with a molecular formula of C10H23N4O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine typically involves the reaction of azocane with ethyl guanidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. The industrial methods also focus on cost-effectiveness and environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions involve reagents such as halogens or alkylating agents to replace specific functional groups in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in substituted derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases, such as hypertension and chronic pain.
Industry: It is utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the release of catecholamines, such as norepinephrine, by being transported across the sympathetic nerve membrane. Once inside the nerve, it is concentrated in transmitter vesicles, replacing norepinephrine and leading to a gradual depletion of norepinephrine stores. This action results in the inhibition of norepinephrine release in response to nerve signals .
Comparación Con Compuestos Similares
Similar Compounds
Guanethidine: A compound with a similar structure and mechanism of action, used as an antihypertensive agent.
Guanidine derivatives: Other guanidine-based compounds with varying biological activities and applications
Uniqueness
2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to inhibit catecholamine release makes it valuable for research in neuropharmacology and related fields .
Propiedades
Número CAS |
105868-70-0 |
|---|---|
Fórmula molecular |
C10H22N4O |
Peso molecular |
214.31 g/mol |
Nombre IUPAC |
2-[2-(azocan-1-yl)ethyl]-1-hydroxyguanidine |
InChI |
InChI=1S/C10H22N4O/c11-10(13-15)12-6-9-14-7-4-2-1-3-5-8-14/h15H,1-9H2,(H3,11,12,13) |
Clave InChI |
JXRAAUAWDGQPSW-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CCC1)CCN=C(N)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide](/img/structure/B14322006.png)
![(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one](/img/structure/B14322014.png)
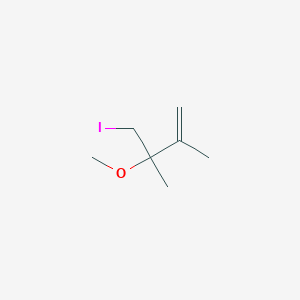
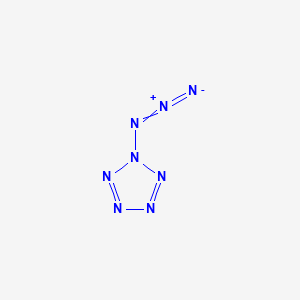
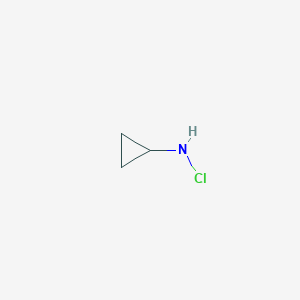
![4-[2-[4-Hydroxy-3,5-bis[(4-hydroxyphenyl)methyl]phenyl]propan-2-yl]-2,6-bis[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14322026.png)
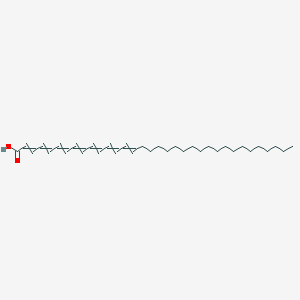
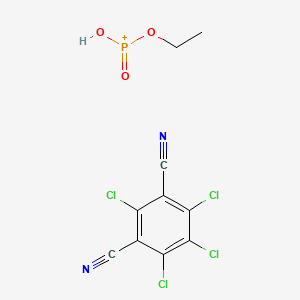

![2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14322069.png)

![2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate](/img/structure/B14322076.png)
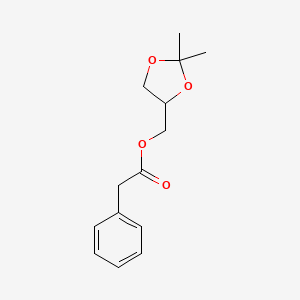
![[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14322105.png)
